P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a phosphinyl group, and two phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile typically involves the reaction of 3-methyl-2-butenenitrile with diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile involves its interaction with specific molecular targets. The phosphinyl group can form strong bonds with metal ions, making it a potential ligand in coordination chemistry. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The phenoxy groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenol: Similar in structure but contains a nitro group instead of a phosphinyl group.
Diphenylphosphinic chloride: A precursor in the synthesis of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile.
2-Butenenitrile: The parent compound without the phosphinyl and phenoxy groups.
Uniqueness
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile is unique due to the presence of both the phosphinyl and nitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-4-diphenoxyphosphoryl-3-methylbut-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO3P/c1-15(12-13-18)14-22(19,20-16-8-4-2-5-9-16)21-17-10-6-3-7-11-17/h2-12H,14H2,1H3/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIWTSEFXVTPC-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.